molecular formula C15H13F2N5O2S B6487427 N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide CAS No. 942000-27-3

N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B6487427
CAS No.: 942000-27-3
M. Wt: 365.4 g/mol
InChI Key: ZYWGHDUKWIGBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group and a methylated benzene sulfonamide moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and hydrogen-bonding capabilities, making them valuable in medicinal chemistry and agrochemical design .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N5O2S/c1-10-2-5-12(6-3-10)25(23,24)18-9-15-19-20-21-22(15)11-4-7-13(16)14(17)8-11/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWGHDUKWIGBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Compound 9o ():
  • Structure : 1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one.
  • Comparison: Both compounds share a tetrazole core but differ in substituents. The sulfonamide group in the target compound is absent in 9o, replaced by a benzodiazolone moiety. Sulfonamides are typically more acidic (pKa ~10) compared to benzodiazolones, influencing solubility and target engagement .
Triadimefon ():
  • Structure: 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone.
  • Comparison: Triadimefon uses a triazole ring instead of tetrazole, reducing nitrogen content but maintaining heterocyclic stability. The 4-chlorophenoxy group in triadimefon contributes to its pesticidal activity, while the target compound’s 3,4-difluorophenyl group may improve metabolic resistance due to fluorine’s inductive effects .

Sulfonamide-Based Analogues

931377-10-5 ():
  • Structure : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide.
  • Comparison :
    • This compound features a thiadiazole-acetamide scaffold instead of tetrazole-sulfonamide. Sulfonamides generally exhibit stronger electron-withdrawing effects than acetamides, affecting pharmacokinetics.
    • The methyl group on the benzene ring in both compounds may improve membrane permeability but could reduce aqueous solubility compared to polar substituents .

Fluorinated Aryl Derivatives

1-(3,4-Dichlorophenyl)-3-Methyl Urea ():
  • Structure : N-(3,4-Dichlorophenyl)-N'-methylurea.

Research Implications

  • Structural Insights : The target compound’s fluorinated aryl and sulfonamide groups suggest utility in drug design, particularly for targets requiring strong electronegative interactions (e.g., kinase inhibitors or antimicrobial agents).
  • Synthetic Feasibility : The Ugi-Azide reaction (used for Compound 9o) could streamline the synthesis of similar tetrazole-sulfonamide hybrids .
  • Characterization : Tools like SHELX programs are critical for resolving crystal structures of such compounds, enabling precise analysis of bond lengths and angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.